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Compound of Interest

Compound Name: Uio-66(zr)

Cat. No.: B11930663

A Comparative Guide to UiO-66 and MIL-101 in
Catalysis

For researchers, scientists, and professionals in drug development, the choice of a catalytic
scaffold is critical. Metal-Organic Frameworks (MOFs) have emerged as a versatile class of
materials, with UiO-66 and MIL-101 being two of the most prominent examples. This guide
provides an objective comparison of their catalytic performance, supported by experimental
data, to aid in the selection of the optimal material for specific catalytic applications.

Introduction to UiO-66 and MIL-101

UiO-66, first synthesized at the University of Oslo, is a zirconium-based MOF known for its
exceptional thermal and chemical stability. Its structure is built from [ZreO4(OH)a4] clusters
connected by 1,4-benzenedicarboxylate (BDC) linkers. The catalytic activity of UiO-66 is often
attributed to defects in its structure, specifically missing linkers, which create coordinatively
unsaturated Zr(IV) metal sites that can act as Lewis acids.

MIL-101, developed by the Institut Lavoisier, is a chromium-based MOF renowned for its very
large pore sizes and exceptionally high surface area. Its framework consists of trimeric
chromium(lIl) octahedral clusters linked by the same BDC ligands as in UiO-66. The catalytic
prowess of MIL-101 is largely due to the presence of coordinatively unsaturated Cr(lll) sites,
which are potent Lewis acids, readily accessible within its cavernous pores.
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Structural and Physicochemical Properties

A fundamental comparison of the intrinsic properties of UiO-66(Zr) and MIL-101(Cr) reveals
key differences that influence their catalytic behavior. MIL-101(Cr) offers a significantly larger
surface area and pore volume, which can enhance mass transport of bulky molecules.
Conversely, UiO-66(Zr) is recognized for its superior stability.

Property Ui0-66(Zr) MIL-101(Cr)
Metal Center Zr(1V) Cr(ln)
o 1,4-benzenedicarboxylate 1,4-benzenedicarboxylate
Organic Linker
(BDC) (BDC)
BET Surface Area ~1000-1500 m2/g >3000 m#/g[1]
Pore Volume ~0.5-0.7 cm3/g ~1.5-2.0 cm3/g
) ) ~2.9 nm and ~3.4 nm
Pore Size ~0.6-0.8 nm (microporous)
(mesoporous)[1]
Thermal Stability Up to ~500 °C Up to ~350 °C[2]
High stability in water and Good stability in water and

Chemical Stability i
various solvents solvents

_ ] . Lewis acidic Zr(IV) sites (often Lewis acidic Cr(lll) unsaturated
Primary Active Sites ) ]
at defect locations) sites

Comparative Catalytic Performance

The catalytic efficacy of UiO-66 and MIL-101 is highly dependent on the specific chemical
transformation. Below is a comparison of their performance in several key catalytic reactions
based on available literature.

Acid Catalysis: Friedel-Crafts Acylation

In the Friedel-Crafts acylation of anisole with acetic anhydride, sulfonic acid-functionalized
versions of both MOFs have been directly compared. MIL-101-SOsH demonstrated slightly
superior performance, which is attributed to its more open pore structure. However, the

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b11930663?utm_src=pdf-body
https://www.benchchem.com/product/b11930663?utm_src=pdf-body
https://www.mdpi.com/2624-8549/7/3/78
https://www.mdpi.com/2624-8549/7/3/78
https://www.mdpi.com/2071-1050/14/3/1152
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

exceptional stability of UiO-66-SOsH allows it to operate at higher temperatures, potentially

outperforming the MIL-101 analogue under more demanding conditions.[3]

Reaction Anisole
Catalyst . Reference
Temperature (°C) Conversion (%)
MIL-101-SOsH 140 ~30 [3]
UiO-66-SOsH 140 ~25 [3]
UiO-66-SOsH 200 >90 [3]

Condensation Reactions

Knoevenagel Condensation: For the condensation of benzaldehyde and malononitrile,

functionalized versions of both MOFs have shown excellent and comparable activity. This

suggests that for certain reactions where active site accessibility is not the limiting factor, both

frameworks can serve as highly effective catalysts.[4]

Reaction Product Yield ) )
Catalyst Reaction Time  Reference
Temperature (%)
UiO-66-NH- Room ~
97 Not Specified [4]
RNH:2 Temperature
MIL-101(Cr)-NH-  Room -
99 Not Specified [4]
RNH: Temperature

Pyrano[3,2-c]quinoline Synthesis: In a multi-component reaction to synthesize pyrano[3,2-

c]quinoline, UiO-66 and its amino-functionalized version demonstrated vastly superior

performance compared to several MIL-101 analogues. The high activity of UiO-66 in this

context is believed to stem from structural defects creating highly active catalytic centers.[4]
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Reaction .
Catalyst Product Yield (%) Reference
Temperature
UiO-66 Room Temperature 83 [4]
UiO-66-NH2 Room Temperature 88 [4]
MIL-101(Cr) Room Temperature <5 [4]
MIL-101(Al)-NHz Room Temperature <5 [4]
MIL-101(Fe)-NH2 Room Temperature <5 [4]

CO:z Cycloaddition

Both MOFs are active in the cycloaddition of COz to epoxides, a key reaction for carbon

utilization. While direct comparative data under identical conditions is scarce, individual studies

suggest UiO-66 can achieve high conversion with excellent selectivity under relatively mild, co-

catalyst-free conditions.[4] MIL-101(Cr) is also effective, largely due to its high concentration of

strong acid sites, though optimal performance may require a co-catalyst and more forcing

conditions.[5]
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Reaction ] o
Conversion Selectivity
Catalyst Substrate Temperatur Reference
(%) (%)
e (°C)
) Styrene
UiO-66 _ 100 94 100 [4]
Oxide
Styrene
MIL-101(Cr) _ 70 97 >99 [5]
Oxide
Note:
Reaction

conditions for
CO2
cycloaddition
varied
between
studies,
including
pressure and
the use of co-
catalysts for
MIL-101(Cr).

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research.
Below are representative synthesis and catalysis protocols.

Synthesis of UiO-66(Zr)

A common solvothermal method for synthesizing UiO-66 involves the following steps:

e Zirconium(IV) chloride (ZrCls) and 1,4-benzenedicarboxylic acid (BDC) are dissolved in N,N-
dimethylformamide (DMF).[6][7]

e The mixture is sealed in a Teflon-lined autoclave and heated in an oven at approximately
120°C for 24 hours.[7][8]
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 After cooling to room temperature, the resulting white solid is collected by centrifugation.

e The product is washed repeatedly with DMF and then methanol or ethanol to remove
unreacted starting materials and solvent molecules from the pores.[6][7][8]

e The final UiO-66 powder is dried in a vacuum oven.[6][7]

Synthesis of MIL-101(Cr)

A typical hydrothermal synthesis for MIL-101(Cr) is as follows:

e Chromium(lll) nitrate nonahydrate (Cr(NOs)3-9H20) and 1,4-benzenedicarboxylic acid (BDC)
are dissolved in deionized water.[9] In some procedures, a small amount of hydrofluoric acid
(HF) is added as a modulator.

e The solution is transferred to a Teflon-lined stainless-steel autoclave and heated at 220°C for
8 hours.[9]

e The autoclave is allowed to cool to room temperature naturally.

e The resulting green solid is filtered and then purified by washing with hot DMF and hot
ethanol to remove unreacted BDC.[9]

e The catalyst is activated by drying under vacuum to yield the final porous MIL-101(Cr)
material.[9]

Catalytic Reaction: Synthesis of Pyrano[3,2-c]quinoline

The following protocol describes a one-pot synthesis catalyzed by UiO-66:

In a reaction vessel, aniline (1 mmol) and benzaldehyde (1.2 mmol) are mixed in acetonitrile
(0.5 mL).

The UiO-66 catalyst (3.8 mol%) is added to the mixture.

3,4-dihydro-2H-pyran is then added, and the reaction is stirred at room temperature.

The reaction progress is monitored by Thin Layer Chromatography (TLC).
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e Upon completion, the solid catalyst is separated from the reaction mixture by filtration or

centrifugation.

e The product is isolated from the filtrate, and the recovered catalyst can be washed, dried,

and reused.

Visualizing Methodologies and Relationships

Diagrams generated using Graphviz provide a clear visual representation of workflows and

structural differences.
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Catalyst Synthesis & Activation Catalytic Testing
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Caption: General workflow for synthesis, characterization, and testing of MOF catalysts.
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Caption: Key structural and property differences between UiO-66 and MIL-101.

Summary and Outlook

The choice between UiO-66 and MIL-101 for a catalytic application is not straightforward and
depends heavily on the specific reaction requirements.

» UiO-66 is often the preferred catalyst in reactions where stability under harsh conditions is
paramount. Its remarkable performance in certain multi-component reactions highlights the
critical role of structural defects in creating highly active catalytic sites. Its smaller pore size
may, however, limit its application for reactions involving very bulky molecules.

e MIL-101 excels in reactions where high surface area and large pores are beneficial for
overcoming mass transport limitations. The readily accessible and numerous Lewis acid
sites on the chromium clusters make it a powerful catalyst for a wide range of
transformations.

Future research will likely focus on fine-tuning the properties of both frameworks. For UiO-66,
controlled creation of defects ("defect engineering”) is a promising strategy to enhance catalytic
activity. For MIL-101, improving its long-term stability without compromising its porous structure
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remains a key challenge. The development of hybrid or composite materials that combine the
stability of UiO-66 with the high porosity of MIL-101 could also open new avenues in
heterogeneous catalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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